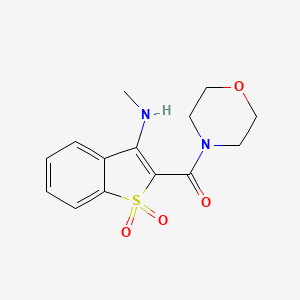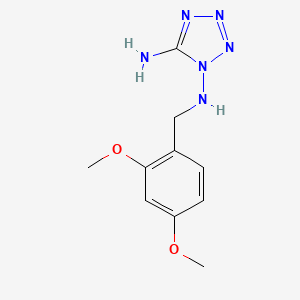
3-(methylamino)-2-(morpholinocarbonyl)-1H-1-benzothiophene-1,1-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Methylamino)-2-(morpholinocarbonyl)-1H-1-benzothiophene-1,1-dione is a complex organic compound that belongs to the benzothiophene family This compound is characterized by its unique structure, which includes a benzothiophene core, a methylamino group, and a morpholinocarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(methylamino)-2-(morpholinocarbonyl)-1H-1-benzothiophene-1,1-dione typically involves multiple steps:
Formation of Benzothiophene Core: The initial step involves the formation of the benzothiophene core through cyclization reactions. This can be achieved using sulfur-containing reagents and appropriate catalysts under controlled temperature and pressure conditions.
Introduction of Methylamino Group: The methylamino group is introduced via nucleophilic substitution reactions. This step often requires the use of methylamine and a suitable base to facilitate the substitution.
Addition of Morpholinocarbonyl Group: The final step involves the addition of the morpholinocarbonyl group. This can be accomplished through acylation reactions using morpholine and a carbonylating agent such as phosgene or its derivatives.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated control systems for temperature and pressure, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(Methylamino)-2-(morpholinocarbonyl)-1H-1-benzothiophene-1,1-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents at controlled temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually carried out in anhydrous conditions to prevent side reactions.
Substitution: Various nucleophiles or electrophiles; reaction conditions vary based on the specific substituents involved.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
3-(Methylamino)-2-(morpholinocarbonyl)-1H-1-benzothiophene-1,1-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. Studies often focus on its interaction with biological macromolecules.
Medicine: Explored as a potential therapeutic agent. Research includes its use in drug development for various diseases, particularly those involving abnormal cell growth.
Industry: Utilized in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which 3-(methylamino)-2-(morpholinocarbonyl)-1H-1-benzothiophene-1,1-dione exerts its effects involves several molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, altering their activity and function.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and metabolism. The exact pathways depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
2-(Methylamino)-1H-benzothiophene-1,1-dione: Lacks the morpholinocarbonyl group, leading to different chemical and biological properties.
3-(Amino)-2-(morpholinocarbonyl)-1H-1-benzothiophene-1,1-dione: Similar structure but with an amino group instead of a methylamino group, affecting its reactivity and applications.
Uniqueness
3-(Methylamino)-2-(morpholinocarbonyl)-1H-1-benzothiophene-1,1-dione is unique due to the presence of both the methylamino and morpholinocarbonyl groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H16N2O4S |
|---|---|
Molecular Weight |
308.35 g/mol |
IUPAC Name |
[3-(methylamino)-1,1-dioxo-1-benzothiophen-2-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C14H16N2O4S/c1-15-12-10-4-2-3-5-11(10)21(18,19)13(12)14(17)16-6-8-20-9-7-16/h2-5,15H,6-9H2,1H3 |
InChI Key |
HKKDQNSTTHOOQX-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(S(=O)(=O)C2=CC=CC=C21)C(=O)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(6-{[3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}-4,7-dimethoxy-1,3-benzodioxol-5-yl)methylidene]-3-nitrobenzohydrazide](/img/structure/B11468379.png)
![3-(4-chlorophenyl)-2-methyl-8-[4-(propan-2-yl)phenyl]-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B11468381.png)
![3-[(2-chlorophenyl)methylsulfanyl]-12,12-dimethyl-5-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene](/img/structure/B11468387.png)
![4-Chloro-N-{5-oxo-2-propyl-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-6-YL}benzamide](/img/structure/B11468389.png)
![N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-2,2,3,3-tetrafluoropropanamide](/img/structure/B11468394.png)
![3-(2,6-dichlorophenyl)-2-[(E)-2-(2,4-dichlorophenyl)ethenyl]quinazolin-4(3H)-one](/img/structure/B11468396.png)
![7-(1,3-benzodioxol-5-yl)-3-(3-chlorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B11468400.png)
![3-cyclohexyl-N-[2-({[3-(trifluoromethyl)phenoxy]acetyl}amino)ethyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11468403.png)
![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-4-tert-butylbenzamide](/img/structure/B11468406.png)

![4-{2,5-dimethyl-3-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]-1H-pyrrol-1-yl}benzoic acid](/img/structure/B11468428.png)
![methyl [7-(3,4-dimethoxyphenyl)-4-(4-fluorophenyl)-2,5-dioxo-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate](/img/structure/B11468432.png)
![3,8-bis(4-fluorophenyl)-2-methyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B11468439.png)
![5-benzylsulfanyl-12,12-dimethyl-4-(3-methylphenyl)-8,11-dithia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B11468442.png)
